molecular formula C18H21F7N2O5 B13971701 Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, 3-[hexahydro-1,3-dimethyl-2,4,6-trioxo-5-(2-propenyl)-5-pyrimidinyl]-1,3-dimethylpropyl ester CAS No. 55429-89-5

Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, 3-[hexahydro-1,3-dimethyl-2,4,6-trioxo-5-(2-propenyl)-5-pyrimidinyl]-1,3-dimethylpropyl ester

Cat. No.: B13971701
CAS No.: 55429-89-5
M. Wt: 478.4 g/mol
InChI Key: DOMOJXYDOWCKDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, 3-[hexahydro-1,3-dimethyl-2,4,6-trioxo-5-(2-propenyl)-5-pyrimidinyl]-1,3-dimethylpropyl ester is a fluorinated ester compound. This compound is characterized by its unique structure, which includes multiple fluorine atoms and a pyrimidinyl group. The presence of fluorine atoms imparts distinct chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, 3-[hexahydro-1,3-dimethyl-2,4,6-trioxo-5-(2-propenyl)-5-pyrimidinyl]-1,3-dimethylpropyl ester typically involves the esterification of 2,2,3,3,4,4,4-heptafluorobutanoic acid with the corresponding alcohol derivative. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, 3-[hexahydro-1,3-dimethyl-2,4,6-trioxo-5-(2-propenyl)-5-pyrimidinyl]-1,3-dimethylpropyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its fluorinated nature makes it valuable in the development of materials with unique properties, such as increased thermal stability and resistance to chemical degradation.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its unique structure allows for the investigation of specific biochemical processes.

Medicine

In medicine, the compound may be explored for its potential therapeutic applications. Its fluorinated structure can enhance the bioavailability and metabolic stability of drug candidates.

Industry

Industrially, the compound is used in the production of specialty polymers and coatings. Its chemical resistance and stability make it suitable for applications in harsh environments.

Mechanism of Action

The mechanism of action of Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, 3-[hexahydro-1,3-dimethyl-2,4,6-trioxo-5-(2-propenyl)-5-pyrimidinyl]-1,3-dimethylpropyl ester involves interactions with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their function. The pyrimidinyl group can also participate in binding to nucleic acids, influencing genetic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, 3-[hexahydro-1,3-dimethyl-2,4,6-trioxo-5-(2-propenyl)-5-pyrimidinyl]-1,3-dimethylpropyl ester stands out due to its unique combination of fluorine atoms and a pyrimidinyl group. This structure imparts distinct chemical properties, such as enhanced stability and specific interactions with biological molecules, making it valuable in diverse applications.

Properties

CAS No.

55429-89-5

Molecular Formula

C18H21F7N2O5

Molecular Weight

478.4 g/mol

IUPAC Name

4-(1,3-dimethyl-2,4,6-trioxo-5-prop-2-enyl-1,3-diazinan-5-yl)pentan-2-yl 2,2,3,3,4,4,4-heptafluorobutanoate

InChI

InChI=1S/C18H21F7N2O5/c1-6-7-15(11(28)26(4)14(31)27(5)12(15)29)9(2)8-10(3)32-13(30)16(19,20)17(21,22)18(23,24)25/h6,9-10H,1,7-8H2,2-5H3

InChI Key

DOMOJXYDOWCKDI-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)OC(=O)C(C(C(F)(F)F)(F)F)(F)F)C1(C(=O)N(C(=O)N(C1=O)C)C)CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.